molecular formula C24H26FNO3 B14949098 1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone

1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone

Cat. No.: B14949098
M. Wt: 395.5 g/mol
InChI Key: LSGZDZKSWMKQJQ-UHFFFAOYSA-N
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Description

1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a toluidino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexenyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the acetyl group: This step involves the acetylation of the cyclohexenyl ring using acetic anhydride in the presence of a catalyst.

    Addition of the fluorophenyl group: This can be done through a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.

    Introduction of the toluidino group: This step involves the substitution of a hydrogen atom with a toluidino group using a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acetic anhydride, Friedel-Crafts catalysts.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for various scientific applications.

Properties

Molecular Formula

C24H26FNO3

Molecular Weight

395.5 g/mol

IUPAC Name

1-[3-acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-methylanilino)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C24H26FNO3/c1-14-5-11-19(12-6-14)26-20-13-24(4,29)23(16(3)28)22(21(20)15(2)27)17-7-9-18(25)10-8-17/h5-12,22-23,26,29H,13H2,1-4H3

InChI Key

LSGZDZKSWMKQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(C(C(C2)(C)O)C(=O)C)C3=CC=C(C=C3)F)C(=O)C

Origin of Product

United States

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